Studies have investigated the potential antioxidative properties of D-GL. One study compared the antioxidative activity of D-GL, sodium D-gluconate, and calcium D-glucarate in a human blood platelet model. The results suggested that D-GL exhibited moderate antioxidative activity, but to a lesser extent than the other two compounds studied.[Source: A comparative study of antioxidative activity of calcium-D-glucarate, sodium-D-gluconate and D-glucono-1,4-lactone in a human blood platelet model. ()]
D-GL can be used as a reference standard in various research applications. For instance, it is used in the Abbreviated New Drug Application (ANDA) filing process to the FDA for the evaluation of the equivalence of generic drugs to brand-name drugs.[Source: D-Glucono-1,4-lactone | CAS: 1198-69-2 | (3R,4R,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one | SynThink ]
Ongoing research is exploring other potential applications of D-GL. These include its use in:
D-Glucono-1,4-lactone is a cyclic ester derived from D-gluconic acid, characterized by its five-membered ring structure. It is an important compound in carbohydrate chemistry, particularly due to its role as an intermediate in various biochemical processes. The molecular formula of D-glucono-1,4-lactone is C₆H₁₀O₆, and it exists as a white crystalline solid that is soluble in water. This lactone can be formed through the autohydrolysis of D-gluconic acid, leading to a dynamic equilibrium between the lactone and its corresponding acid form in solution .
D-Glucono-1,4-lactone undergoes hydrolysis in aqueous solutions, leading to the formation of D-gluconic acid. The reaction can be represented as follows:
This hydrolysis reaction is reversible and can be influenced by factors such as temperature and pH. Additionally, D-glucono-1,4-lactone can participate in various oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .
D-Glucono-1,4-lactone exhibits several biological activities. It has been noted for its role as a food additive, providing a mild acidic taste when hydrolyzed to gluconic acid. The compound also acts as a precursor for the production of other metabolites within biological systems. Its properties allow it to function as a sequestrant and an acidifier in food applications . Furthermore, studies have indicated that it can inhibit certain enzymes at specific concentrations, showcasing its potential regulatory roles in metabolic pathways .
D-Glucono-1,4-lactone can be synthesized through various methods:
D-Glucono-1,4-lactone has diverse applications across various fields:
Research has shown that D-glucono-1,4-lactone interacts with various enzymes and biological systems. For instance, it acts as an inhibitor of amygdalin beta-glucosidase at concentrations around 1 mM. This interaction highlights its potential use in modulating metabolic pathways involving glucosides . Furthermore, studies on its hydrolysis reveal how changes in pH affect its taste profile and solubility characteristics.
D-Glucono-1,4-lactone shares similarities with other lactones derived from carbohydrates. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
D-Gluconic Acid | Acid | Directly hydrolyzes to form D-glucono-1,4-lactone |
D-Glucono-1,5-lactone | 1,5-Lactone | Possesses different structural properties affecting taste |
Lactic Acid | Hydroxy Acid | Commonly used in food preservation; differs from lactones |
Citric Acid | Tricarboxylic Acid | Used extensively as a flavoring agent; more sour than gluconolactones |
D-Glucono-1,4-lactone is unique due to its specific sweetness profile and ability to act as both a lactone and an acid depending on the pH of the solution. Its balance between sweetness and acidity makes it particularly useful in food applications compared to other compounds listed above .